molecular formula C13H15NO B2542250 1-Ethyl-2,5-dimethyl-1H-indole-3-carbaldehyde CAS No. 878656-31-6

1-Ethyl-2,5-dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B2542250
CAS No.: 878656-31-6
M. Wt: 201.269
InChI Key: IHCPXEGJXBFTFP-UHFFFAOYSA-N
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Description

1-Ethyl-2,5-dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole family, which are ideal precursors for the synthesis of active molecules . Indole derivatives play a significant role in cell biology and are important types of molecules in natural products . They are essential and efficient chemical precursors for generating biologically active structures .


Synthesis Analysis

Indole derivatives are synthesized through various methods. Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective . The benefits of using MCRs in synthesis could be categorized into three categories. The first advantage is that MCRs are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated .


Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .

Scientific Research Applications

Synthesis and Classification of Indoles

Indoles, including derivatives like 1-Ethyl-2,5-dimethyl-1H-indole-3-carbaldehyde, play a crucial role in organic synthesis, offering frameworks for various alkaloids and pharmaceuticals. A comprehensive review on indole synthesis provides a framework for the classification of all indole syntheses, highlighting the diversity and complexity of approaches to indole construction. This classification facilitates understanding of new methods for indole synthesis, aiding in the avoidance of duplicative efforts and guiding researchers towards unresolved challenges in indole chemistry (Taber & Tirunahari, 2011).

Catalytic Aza-Alkylation of Indoles

The aza-alkylation reaction at the C3 position of indoles, such as this compound, is significant for introducing variously substituted aminomethyl groups and forming new stereogenic centers. This reaction, catalyzed by metals, Brønsted acids, Lewis acids, or organocatalysts, underscores the versatility of indoles in synthesizing complex molecules with potential pharmaceutical applications (Bonandi et al., 2020).

Indole-3-Carbinol (I3C) and Derivatives: Hepatic Protection

While not directly mentioning this compound, research on indole derivatives like Indole-3-Carbinol (I3C) and its derivatives underscores the potential of indoles in medicinal chemistry. I3C and its dimer DIM exhibit protective effects against chronic liver diseases, showcasing the pharmacological relevance of indole structures. These findings highlight the broad therapeutic potential of indole derivatives in managing liver conditions (Wang et al., 2016).

Ethyl Carbamate in Foods and Beverages

Research on ethyl carbamate, a compound related by functional group interest rather than direct structural similarity to this compound, highlights the importance of understanding the toxicological aspects of chemical derivatives found in foods and beverages. While this paper primarily focuses on ethyl carbamate, it underscores the broader context of ensuring the safety and understanding the health impacts of chemical compounds in consumables (Weber & Sharypov, 2009).

Properties

IUPAC Name

1-ethyl-2,5-dimethylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-4-14-10(3)12(8-15)11-7-9(2)5-6-13(11)14/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCPXEGJXBFTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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